molecular formula C4H7IO B15224193 (z)-3-Iodo-2-methylprop-2-en-1-ol

(z)-3-Iodo-2-methylprop-2-en-1-ol

Cat. No.: B15224193
M. Wt: 198.00 g/mol
InChI Key: GGCHQVLKOFTLDN-RQOWECAXSA-N
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Description

(z)-3-Iodo-2-methylprop-2-en-1-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a double bond in its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (z)-3-Iodo-2-methylprop-2-en-1-ol typically involves the iodination of 2-methylprop-2-en-1-ol. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to achieve the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(z)-3-Iodo-2-methylprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.

Major Products Formed

    Oxidation: Formation of 3-iodo-2-methylprop-2-enal or 3-iodo-2-methylprop-2-enoic acid.

    Reduction: Formation of 2-methylprop-2-en-1-ol.

    Substitution: Formation of 3-azido-2-methylprop-2-en-1-ol or 3-thiocyanato-2-methylprop-2-en-1-ol.

Scientific Research Applications

(z)-3-Iodo-2-methylprop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of iodinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (z)-3-Iodo-2-methylprop-2-en-1-ol involves its reactivity with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can undergo nucleophilic attacks. These interactions enable the compound to modify biological molecules and pathways, making it useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (z)-3-Bromo-2-methylprop-2-en-1-ol
  • (z)-3-Chloro-2-methylprop-2-en-1-ol
  • (z)-3-Fluoro-2-methylprop-2-en-1-ol

Uniqueness

(z)-3-Iodo-2-methylprop-2-en-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic applications and biochemical studies.

Properties

Molecular Formula

C4H7IO

Molecular Weight

198.00 g/mol

IUPAC Name

(Z)-3-iodo-2-methylprop-2-en-1-ol

InChI

InChI=1S/C4H7IO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2-

InChI Key

GGCHQVLKOFTLDN-RQOWECAXSA-N

Isomeric SMILES

C/C(=C/I)/CO

Canonical SMILES

CC(=CI)CO

Origin of Product

United States

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